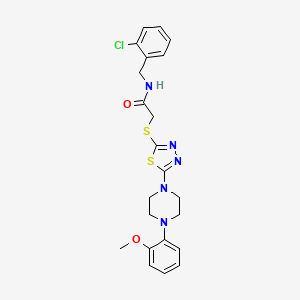

N-(2-chlorobenzyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2S2/c1-30-19-9-5-4-8-18(19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-6-2-3-7-17(16)23/h2-9H,10-15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSAQRWMXDANQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of piperazine and methoxyphenyl groups further enhances its pharmacological profile. The molecular structure can be represented as follows:

Molecular Formula

- Molecular Weight : Approximately 410.9 g/mol

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have been documented to exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit various bacterial strains effectively. For instance, studies have shown that modifications in the thiadiazole ring significantly affect antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, including HCT116 (human colon cancer). The IC50 values ranged from 3 to 8 μM, indicating promising anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been explored. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds with similar structures have shown potential in reducing inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Component | Effect on Activity |

|---|---|

| Thiadiazole Ring | Essential for antimicrobial and anticancer activity |

| Piperazine Group | Enhances binding affinity to biological targets |

| Methoxy Substitution | Modulates lipophilicity and bioavailability |

Modifications in these components can lead to variations in biological efficacy and selectivity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In a recent study involving the HCT116 cell line, this compound demonstrated an IC50 value of 8 μM. Flow cytometry analysis indicated that the compound induced apoptosis without causing cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Key comparisons include:

Key Observations :

- Piperazine Modifications: The target’s 2-methoxyphenylpiperazine group distinguishes it from analogues with 4-fluorophenyl (4g) or 2-ethoxyphenyl (4e) substitutions.

- Chlorobenzyl vs. Chlorophenyl : The 2-chlorobenzyl group in the target may improve lipophilicity compared to 4-chlorophenyl derivatives (e.g., 4g), affecting membrane permeability .

Anticancer Potential:

- Akt Inhibition : Compounds 3 and 8 () exhibit 92.36% and 86.52% Akt inhibition, respectively, via π-π interactions and H-bonding with the kinase domain. The target’s methoxyphenyl group may similarly engage in hydrophobic interactions .

- Apoptosis Induction : Thiadiazoles with nitro groups (e.g., compound 3 in ) show strong pro-apoptotic effects in glioma cells. The absence of a nitro group in the target suggests alternative mechanisms, possibly through chloro- or methoxy-mediated pathways .

Antimicrobial Activity:

- Derivatives with benzylthio groups (e.g., 5h in ) demonstrate moderate antimicrobial activity. The target’s 2-chlorobenzyl group could enhance this due to increased electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.